tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate
Description
tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group, a 3-oxo group, and a 4-nitrophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The 4-nitrophenyl group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or catalytic reductions .
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)16-8-9-17(13(19)10-16)11-4-6-12(7-5-11)18(21)22/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRDWJBFKZGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with tert-butyl piperazine-1-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
- Studied for its biological activity and potential as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural stability and flexibility. The compound’s effects are mediated through its ability to modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on the phenyl ring significantly alter the compound’s properties. Key analogs include:
Key Observations :
- The 4-nitrophenyl group increases polarity and reactivity in SNAr reactions compared to halogenated analogs.
- Fluorine (4-F) enhances metabolic stability and membrane permeability due to its small size and electronegativity .
- Bromine (4-Br) may improve crystallinity in X-ray studies (noted in SHELX refinements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
